molecular formula C8H13NO5S B13502497 3-acetamido-1,1-dioxothiane-3-carboxylic acid CAS No. 1341622-76-1

3-acetamido-1,1-dioxothiane-3-carboxylic acid

Cat. No.: B13502497
CAS No.: 1341622-76-1
M. Wt: 235.26 g/mol
InChI Key: KGAGPESSKKPIQM-UHFFFAOYSA-N
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Description

3-acetamido-1,1-dioxothiane-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an acetamido group, a dioxothiane ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiane derivative with acetic anhydride and a suitable catalyst to introduce the acetamido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-acetamido-1,1-dioxothiane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetamido-1,1-dioxothiane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the dioxothiane ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-acetamido-5-acetylfuran: Another compound with an acetamido group, but with a furan ring instead of a dioxothiane ring.

    3-acetamido-5-carboxyfuran: Similar structure but with a carboxyfuran ring.

Uniqueness

3-acetamido-1,1-dioxothiane-3-carboxylic acid is unique due to its dioxothiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

1341622-76-1

Molecular Formula

C8H13NO5S

Molecular Weight

235.26 g/mol

IUPAC Name

3-acetamido-1,1-dioxothiane-3-carboxylic acid

InChI

InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)3-2-4-15(13,14)5-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

KGAGPESSKKPIQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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